molecular formula C12H28N2 B13742530 N,N'-Diisobutyl-1,4-butanediamine CAS No. 31719-16-1

N,N'-Diisobutyl-1,4-butanediamine

Cat. No.: B13742530
CAS No.: 31719-16-1
M. Wt: 200.36 g/mol
InChI Key: FUYYBRYQDMGVRX-UHFFFAOYSA-N
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Description

N,N’-bis(2-methylpropyl)butane-1,4-diamine: is an organic compound belonging to the class of diamines It is characterized by the presence of two amine groups attached to a butane backbone, with each amine group further substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methylpropyl)butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of butane-1,4-diamine attack the electrophilic carbon atoms of the 2-methylpropyl halides, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methylpropyl)butane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methylpropyl)butane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions. It also serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Medicine: The compound’s derivatives are investigated for their potential use as pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is employed in the production of polymers and resins. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methylpropyl)butane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access. Additionally, it can form stable complexes with metal ions, influencing catalytic processes and enhancing reaction rates.

Comparison with Similar Compounds

Uniqueness: N,N’-bis(2-methylpropyl)butane-1,4-diamine stands out due to its aliphatic nature, which imparts different reactivity and solubility characteristics compared to its aromatic counterparts. Its unique structure allows for versatile applications in both organic synthesis and industrial processes.

Properties

CAS No.

31719-16-1

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N'-bis(2-methylpropyl)butane-1,4-diamine

InChI

InChI=1S/C12H28N2/c1-11(2)9-13-7-5-6-8-14-10-12(3)4/h11-14H,5-10H2,1-4H3

InChI Key

FUYYBRYQDMGVRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCCNCC(C)C

Origin of Product

United States

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